molecular formula C22H23FN2O3S B2636661 6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 892757-42-5

6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2636661
CAS RN: 892757-42-5
M. Wt: 414.5
InChI Key: KDIWOJPKRJLQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H23FN2O3S and its molecular weight is 414.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

A study by Hönel and Vierhapper (1983) found that N-Methyl fluorosulphonates of quinoline derivatives, which are structurally similar to the compound , exhibited antibacterial activity when hydrogenated. This suggests potential use in developing new antibacterial agents.

Antitumor Activity

Zhou et al. (2021) researched a compound with a structure closely related to the specified quinolone. Their study, titled "Synthesis, crystal structure, DFT, molecular docking and antitumor activity of 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one", demonstrated significant antitumor activity in human hepatoma and melanoma cells (Zhou et al., 2021).

Pharmacokinetics and Drug Development

Research by Tanimura et al. (2012) on NM441, a prodrug of NM394 (similar in structure to the queried compound), provided insights into the pharmacokinetics and biliary excretion of these types of compounds. This is crucial for drug development and understanding how such drugs are processed in the human body (Tanimura et al., 2012).

Synthetic Methodology

Rádl (1997) conducted a study on synthetic methods connected with the preparation of similar quinoline derivatives, providing valuable information for the chemical synthesis of such compounds (Rádl, 1997).

Antimicrobial Assays

Faldu et al. (2014) synthesized quinoline derivatives and screened them for antimicrobial activity, indicating the potential of these compounds in treating microbial infections (Faldu et al., 2014).

Topoisomerase Inhibitors

A study by Ge et al. (2016) on 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives revealed their potential as Topoisomerase I inhibitors, suggesting applications in cancer treatment (Ge et al., 2016).

Cytotoxicity Analysis

Joon et al. (2021) performed a Quantitative structure cytotoxicity relationship (QSCR) analysis on fluoroquinolone analogues, including compounds similar to the one , demonstrating their potential as antitumor agents (Joon et al., 2021).

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-15-8-10-25(11-9-15)20-13-19-17(12-18(20)23)22(26)21(14-24(19)2)29(27,28)16-6-4-3-5-7-16/h3-7,12-15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIWOJPKRJLQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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